p-Bromobenzylidene-(4-bromophenyl)-amine
CAS No.: 62305-65-1
Cat. No.: VC19455819
Molecular Formula: C13H9Br2N
Molecular Weight: 339.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62305-65-1 |
|---|---|
| Molecular Formula | C13H9Br2N |
| Molecular Weight | 339.02 g/mol |
| IUPAC Name | N,1-bis(4-bromophenyl)methanimine |
| Standard InChI | InChI=1S/C13H9Br2N/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-9H |
| Standard InChI Key | XHEOIZWWHIMMFR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C=NC2=CC=C(C=C2)Br)Br |
Introduction
Chemical Identity and Structural Features
p-Bromobenzylidene-(4-bromophenyl)-amine (C₁₃H₉Br₂N) is a crystalline solid with a molecular weight of 347.93 g/mol . The compound’s IUPAC name, 4-bromo-N-[(E)-(4-bromophenyl)methylidene]aniline, reflects its bis-para-brominated structure and E-configuration about the imine bond . X-ray diffraction studies of analogous Schiff bases reveal nearly planar geometries, with torsion angles close to 180° between aromatic rings and the azomethine bridge . For example, in the structurally related (E)-N’-(4-bromobenzylidene)-3-methoxybenzohydrazide, the C–N–C–C torsion angle was reported as 179.1°, ensuring minimal steric hindrance and optimal π-conjugation .
Key spectroscopic features include:
-
FT-IR: A strong absorption band near 1600–1620 cm⁻¹ corresponding to the C=N stretch, alongside aromatic C–Br vibrations at 550–650 cm⁻¹ .
-
¹H NMR: A singlet at δ 8.3–8.5 ppm for the azomethine proton (–CH=N–), with aromatic protons appearing as multiplets between δ 7.2–7.8 ppm . Substituents such as methoxy groups introduce distinct singlets (e.g., δ 3.7–3.9 ppm for –OCH₃) .
-
¹³C NMR: Resonances for the imine carbon at δ 150–155 ppm and aryl carbons at δ 120–135 ppm, with bromine-induced deshielding effects evident in adjacent carbons .
Crystallographic analyses of similar compounds demonstrate intermolecular interactions such as N–H···O and C–H···Br hydrogen bonds, which stabilize supramolecular architectures . Hirshfeld surface analyses indicate dominant H···H (39.5%) and H···O (15.3%) contacts, with bromine participating in weaker C–Br···π interactions .
Synthesis and Optimization
The synthesis of p-bromobenzylidene-(4-bromophenyl)-amine follows a straightforward Schiff base condensation (Fig. 1):
Figure 1: General synthesis route for p-bromobenzylidene-(4-bromophenyl)-amine.
Reaction conditions typically involve refluxing equimolar reactants in ethanol or methanol with catalytic acetic acid, achieving yields of 65–85% . Microwave-assisted methods have been reported for analogous compounds, reducing reaction times from hours to minutes . Purification via column chromatography (silica gel, ethyl acetate/hexane) yields products with >95% purity, as confirmed by melting points (122–136°C) and TLC .
Table 1: Physicochemical properties of selected brominated Schiff bases
| Compound | Molecular Formula | Melting Point (°C) | % Yield | Rf Value |
|---|---|---|---|---|
| p-Bromobenzylidene-(4-bromophenyl)-amine | C₁₃H₉Br₂N | 122–136 | 70–85 | 0.38–0.45 |
| (E)-N’-(4-Bromobenzylidene)-3-methoxybenzohydrazide | C₁₅H₁₃BrN₂O₂ | 105–107 | 72 | 0.30 |
Density functional theory (DFT) optimizations at the B3LYP/6-31G* level predict bond lengths of 1.28 Å for C=N and 1.89 Å for C–Br, consistent with experimental XRD data . Frontier molecular orbital (FMO) analyses reveal a HOMO-LUMO gap of 4.34 eV, suggesting moderate reactivity suitable for electrophilic interactions in biological systems .
| Compound | IC₅₀ (µM) | Binding Energy (kcal/mol) | Target Protein |
|---|---|---|---|
| p-Bromobenzylidene-(4-bromophenyl)-amine analog | 12.5 | -9.1 | ERα (3ERT) |
| 5-Fluorouracil | 15.0 | -7.8 | Thymidylate synthase |
ADME Profiling
Computational ADME predictions using SwissADME indicate:
-
Lipophilicity: LogP = 3.2, favoring blood-brain barrier penetration.
-
Solubility: Moderate aqueous solubility (LogS = -4.1).
-
Metabolic Stability: Resistance to CYP3A4 oxidation (70% remaining after 30 min) .
These properties align with Lipinski’s rule of five, suggesting oral bioavailability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume